6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine
Description
Nuclear Magnetic Resonance (NMR)
1H-NMR :
- Benzodioxine protons : Aromatic protons (positions 5, 7, 8, 9) resonate at δ 6.7–7.1 ppm as a multiplet.
- Ethyl linker protons : –CH2CH2– signals appear as a triplet (δ 2.8–3.0 ppm, J = 6.5 Hz) and a quartet (δ 3.5–3.7 ppm).
- Dioxane ring protons : Methylene groups (positions 2 and 3) show multiplets at δ 4.2–4.4 ppm.
13C-NMR :
Infrared (IR) Spectroscopy
Properties
IUPAC Name |
6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c15-8-12-4-3-9-1-2-10-11(7-9)14-6-5-13-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAEIAJAJWHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: Gallic Acid Esterification
- Fischer Esterification : Gallic acid is esterified with methanol in the presence of sulfuric acid to yield methyl 3,4,5-trihydroxybenzoate.
- This step provides a methyl ester functional group suitable for further ring closure and substitution reactions.
- Yield: Good to satisfactory yields reported.
Formation of the 1,4-Benzodioxane Ring
- Cyclization via Alkylation : The methyl ester is reacted with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) in acetone.
- This reaction facilitates the formation of the 1,4-benzodioxane ring through intramolecular etherification.
- Product: Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzo[b]dioxine-6-carboxylate.
- Yield: Approximately 45%.
Introduction of the 2-Isothiocyanatoethyl Group
- Nucleophilic Substitution : The bromide substituent at position 8 (or position 6 depending on regioselectivity) can be substituted by nucleophiles.
- For isothiocyanatoethyl substitution, the typical approach involves reacting the bromoalkyl intermediate with thiourea or an equivalent isothiocyanate source to introduce the –N=C=S group.
- This step converts the bromoalkyl side chain into the isothiocyanatoethyl moiety.
Functional Group Transformations and Purification
- Hydrolysis and Conversion to Acid Chloride : If the intermediate contains ester groups, these are hydrolyzed to carboxylic acids, then converted to acid chlorides using oxalyl chloride.
- Amide Formation : Acid chlorides can be further reacted with amines to form amide analogs, expanding the chemical diversity.
- Oxidation : For sulfur-containing substituents, oxidation to sulfoxides or sulfones can be achieved using hydrogen peroxide with or without catalysts like TeO2.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Product Description | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | Methanol, H2SO4, reflux | Methyl 3,4,5-trihydroxybenzoate | Good | Standard Fischer esterification |
| Ring closure (alkylation) | 1,2-dibromoethane, K2CO3, acetone, reflux | Methyl 8-(2-bromoethoxy)-2,3-dihydrobenzodioxine | ~45 | Formation of benzodioxane ring |
| Nucleophilic substitution | Thiourea or isothiocyanate source | 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | Moderate | Introduction of isothiocyanate group |
| Hydrolysis & acid chloride | NaOH (hydrolysis), oxalyl chloride | Acid chloride intermediate | Variable | For further amide coupling |
| Amide coupling | Various primary/secondary amines | Amide analogs | ~43 | Diversification for SAR studies |
| Oxidation (if applicable) | 30% H2O2, with or without TeO2 | Sulfoxide or sulfone derivatives | 64-74 | Optional oxidation of sulfur substituents |
Analytical Characterization Supporting Preparation
- FTIR, 1H-NMR, 13C-NMR : Used to confirm structural features such as ring formation, substitution patterns, and functional groups.
- High-Resolution ESI-MS : Confirms molecular weights and isotopic patterns (e.g., bromine presence).
- Mass Spectrometry (EI) : Shows characteristic isotopic peaks for bromine-containing intermediates.
- These analyses ensure the correct formation of the benzodioxane ring and successful substitution of the isothiocyanatoethyl group.
Summary and Research Findings
- The preparation of this compound involves a multi-step synthetic route starting from gallic acid derivatives.
- The key transformations include esterification, ring closure via alkylation, nucleophilic substitution to introduce the isothiocyanatoethyl group, and optional further functionalization.
- Yields vary by step but are generally moderate to good, with purification challenges addressed by chromatographic or trituration methods.
- Characterization data from multiple spectroscopic and spectrometric techniques confirm the successful synthesis of target compounds.
- This synthetic strategy is adaptable for creating libraries of benzodioxane derivatives for biological evaluation, including anticancer and anti-inflammatory studies.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound may result in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine is used as a building block for the synthesis of more complex molecules. Its isothiocyanate group makes it a versatile reagent for creating new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism by which 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine exerts its effects involves its interaction with specific molecular targets and pathways. The isothiocyanate group can react with thiols in proteins, leading to the formation of thioureas, which can modulate biological processes. The compound may also interact with enzymes or receptors, influencing their activity and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons
The 2,3-dihydro-1,4-benzodioxine core is a privileged scaffold in medicinal chemistry due to its stability, planar aromaticity, and capacity for hydrophobic interactions . Below is a comparison of key analogs:
Pharmacological and Chemical Properties
- Anti-inflammatory Activity : The carboxylic acid derivative (2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid) reduces carrageenan-induced edema in rats, likely through cyclooxygenase (COX) inhibition . In contrast, the isothiocyanate analog’s reactivity could target cysteine residues in inflammatory mediators .
- Anticancer Potential: 6-Nitro-2,3-dihydro-1,4-benzodioxine interacts with PD-L1 via π-π stacking with Tyr56, modulating immune checkpoint pathways . TNBD’s tetranitro structure, however, prioritizes energetic applications over bioactivity .
- Synthetic Accessibility : The ethylamine derivative is synthesized in moderate yields (53–61%) via reductive amination , whereas TNBD requires multi-step nitration under strongly acidic conditions .
Stability and Reactivity
- Thermal Stability : TNBD exhibits exceptional thermal stability (m.p. 286°C) due to its fully nitrated aromatic system . The isothiocyanate compound’s stability remains uncharacterized but may be lower due to the labile -N=C=S group .
- Chemical Reactivity : The isothiocyanate group enables nucleophilic additions (e.g., with amines or thiols), a feature absent in nitro or carboxylic acid derivatives . This reactivity could be leveraged for prodrug design or bioconjugation.
Biological Activity
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the current understanding of its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C10H10N2O2S
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
The compound features a benzodioxane structure with an isothiocyanate substituent that is crucial for its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It activates caspases and promotes the release of cytochrome c from mitochondria, leading to programmed cell death.
- Inhibition of Metastasis : Studies suggest that it inhibits matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis.
Table 1: Summary of Anticancer Effects
| Mechanism | Effect on Cancer Cells |
|---|---|
| Cell Cycle Arrest | G1 phase arrest |
| Apoptosis Induction | Activation of caspases |
| Inhibition of MMPs | Reduced invasion and metastasis |
Antioxidant Activity
The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance the body’s endogenous antioxidant defenses.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Study 1 : A study published in Cancer Research demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was linked to both apoptosis induction and inhibition of angiogenesis.
- Study 2 : In vitro studies reported in the Journal of Medicinal Chemistry showed that the compound effectively inhibited the proliferation of human colorectal cancer cells with an IC50 value in the micromolar range.
- Study 3 : A recent investigation highlighted its potential as a chemopreventive agent against lung cancer by modulating key signaling pathways involved in inflammation and cell survival.
Q & A
Basic: What are the optimized synthetic routes for 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine, and what reaction conditions yield the highest purity?
The synthesis typically involves multi-step organic reactions. A validated approach includes:
- Benzodioxine Core Formation : Cyclization of catechol derivatives with dihalides (e.g., 1,2-dibromoethane) under basic conditions (K₂CO₃) .
- Isothiocyanate Introduction : Reaction of an amine intermediate with thiophosgene or carbon disulfide under controlled pH (pH 8–9) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .
Key Data : LiAlH₄ reduction in THF (61% yield) and hydrogenation with Pd/C (53% yield) are critical for intermediate steps .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the benzodioxine ring and isothiocyanate group (e.g., δ 3.8–4.2 ppm for dioxane protons) .
- IR Spectroscopy : Strong absorption at ~2050 cm⁻¹ confirms the isothiocyanate (-NCS) functional group .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry validate molecular weight (e.g., m/z 235.1 for [M+H]⁺) .
Basic: What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Cytotoxicity Assays : MTT or resazurin-based assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Enzyme Inhibition : Fluorometric assays for thrombin or VEGFR2 kinase inhibition, given structural analogs show dual antithrombotic and anti-angiogenic activity (IC₅₀ = 1.8–7.9 µM) .
- Anti-inflammatory Screening : LPS-induced TNF-α reduction in murine macrophages .
Advanced: How does the isothiocyanate group influence bioactivity compared to other functional groups (e.g., iodine or methoxy substituents)?
The isothiocyanate group enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., thioredoxin reductase). This contrasts with iodine-substituted analogs, which rely on halogen bonding . Mechanistic Insight : Isothiocyanate derivatives exhibit stronger apoptosis induction (e.g., 2-fold increase in caspase-3 activation vs. methoxy analogs) due to reactive sulfur species generation .
Advanced: What strategies resolve contradictory data in pharmacological studies (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Dose-Response Analysis : Separate IC₅₀ ranges for cytotoxicity (e.g., >50 µM) and anti-inflammatory activity (e.g., 10–20 µM) clarify therapeutic windows .
- Pathway-Specific Profiling : RNA-seq or phosphoproteomics identifies off-target effects (e.g., unintended MAPK activation masking anti-inflammatory outcomes) .
- Metabolite Tracking : LC-MS/MS detects reactive intermediates (e.g., thiourea adducts) that may skew activity measurements .
Advanced: Which computational methods predict interactions between this compound and biological targets (e.g., thrombin)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to thrombin’s active site (S1 pocket), highlighting hydrogen bonds with Ser195 and hydrophobic interactions with Tyr60A .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of ligand-protein complexes, with RMSD <2 Å indicating robust binding .
- QSAR Models : Hammett constants (σ) correlate isothiocyanate electrophilicity with inhibitory potency (R² = 0.89) .
Advanced: How can derivatives be designed to improve pharmacokinetics (e.g., bioavailability, metabolic stability)?
- Prodrug Strategies : Esterification of hydroxyl groups (e.g., acetyl or PEG-linked esters) enhances solubility and reduces first-pass metabolism .
- Structural Hybridization : Fusion with benzothiazepine rings improves logP values (from 2.1 to 3.5) and Caco-2 permeability (>10⁻⁶ cm/s) .
- Metabolic Blocking : Fluorine substitution at para positions reduces CYP450-mediated oxidation, increasing plasma half-life from 2.1 to 5.3 hours in murine models .
Advanced: What are the implications of its dual antithrombotic and anti-angiogenic activities in cancer research?
- Mechanistic Synergy : Thrombin inhibition (Ki = 0.8 µM) disrupts coagulation-driven tumor growth, while GPIIb/IIIa antagonism (IC₅₀ = 5.2 µM) blocks platelet-tumor cell interactions .
- In Vivo Validation : Chick chorioallantoic membrane (CAM) assays show 60% reduction in neovascularization at 10 µM, with no toxicity to developing embryos .
- Clinical Relevance : Dual-target compounds may circumvent resistance seen with single-agent anti-angiogenics (e.g., bevacizumab) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
